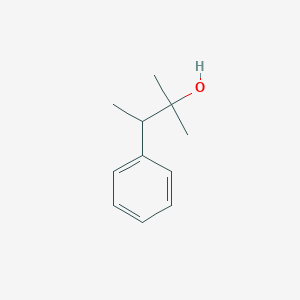

2-Methyl-3-phenyl-2-butanol

Overview

Description

“2-Methyl-3-phenyl-2-butanol” is a tertiary alcohol that is benzene substituted by a 3-hydroxy-3-methylbutyl group . It has a molecular formula of C11H16O and a molecular weight of 164.2441 .

Synthesis Analysis

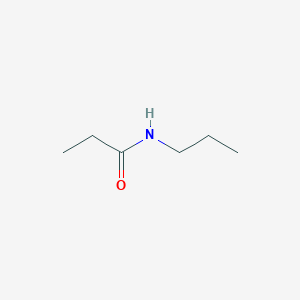

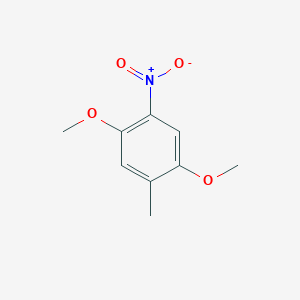

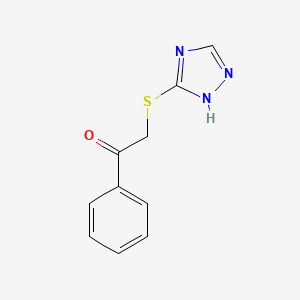

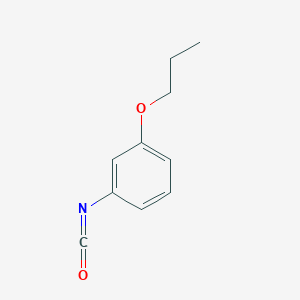

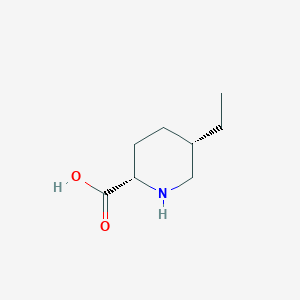

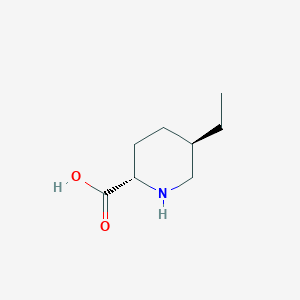

The synthesis of this compound can be achieved through the Grignard reaction . The possibilities include the addition of ethylmagnesium bromide to acetophenone, addition of methylmagnesium bromide to propiophenone, and addition of phenylmagnesium bromide to 2-butanone .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C11H16O/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9,12H,1-3H3 .

Chemical Reactions Analysis

The Grignard reaction is a key process in the chemical reactions involving this compound . This reaction involves the addition of a carbanion nucleophile (R: −+ MgX) to carbonyl compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 164.2441 . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Biofuel Production

- Synthesis in Microorganisms : Cann and Liao (2009) highlighted the synthesis of pentanol isomers (including compounds similar to 2-Methyl-3-phenyl-2-butanol) in engineered microorganisms. These isomers, found as natural by-products of microbial fermentations, have potential as biofuels. Though current production levels are low, metabolic engineering promises significant production efficiency improvements (Cann & Liao, 2009).

Chemical Properties and Applications

- Fragrance Material Review : Scognamiglio et al. (2012) conducted a detailed review of 2-methyl-4-phenyl-2-butanol, a structurally similar compound to this compound, focusing on its use as a fragrance ingredient. This compound belongs to Aryl Alkyl Alcohols and exhibits properties significant for use in fragrance formulations (Scognamiglio et al., 2012).

Molecular Dynamics and Structural Properties

High-Pressure Molecular Studies : Kołodziej et al. (2020) investigated the properties of monohydroxy alcohols with a single phenyl group, including compounds structurally related to this compound. Their findings revealed differences in molecular dynamics and intermolecular bonding under varying pressure conditions (Kołodziej et al., 2020).

Supramolecular Structure Analysis : Grelska et al. (2022) examined the supramolecular structure of phenyl derivatives of butanol isomers, which includes compounds akin to this compound. They used wide-angle X-ray scattering to understand the atomic-scale structure and the formation of supramolecular clusters in these compounds (Grelska et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

As an alcohol, it may interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

2-Methyl-3-phenyl-2-butanol is a type of alcohol that can be synthesized through the Grignard reaction . This reaction involves the addition of a carbanion nucleophile to carbonyl compounds . The Grignard reagent acts as a carbanion, making it highly reactive and a strong nucleophile . This interaction results in the formation of alcohols .

Biochemical Pathways

The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds .

Pharmacokinetics

As an alcohol, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Furthermore, the use of personal protective equipment is recommended to prevent skin and eye contact .

properties

IUPAC Name |

2-methyl-3-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGXYJJUPNMOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871886 | |

| Record name | 2-Methyl-3-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3280-08-8 | |

| Record name | NSC 60300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003280088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

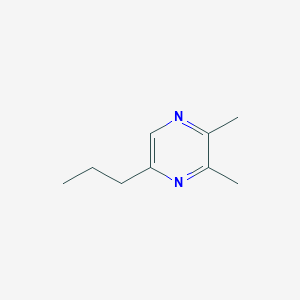

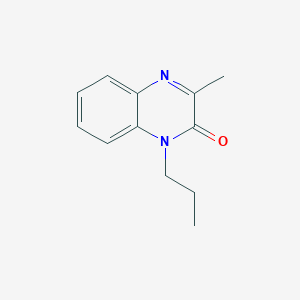

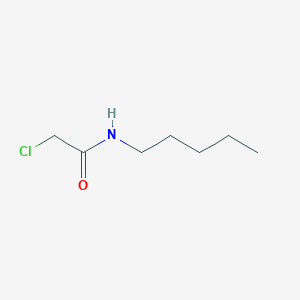

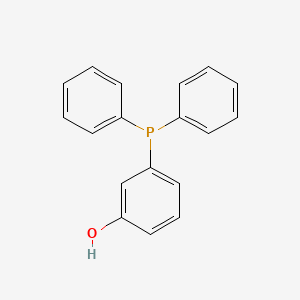

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.